

solubility and stability of 5-Bromo-2-ethynylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromo-2-ethynylpyridine*

Cat. No.: *B033267*

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Stability of **5-Bromo-2-ethynylpyridine**

Abstract

5-Bromo-2-ethynylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of complex molecules.^[1] A thorough understanding of its solubility and stability is critical for its effective handling, storage, and application in research and drug development. This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of **5-Bromo-2-ethynylpyridine**. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative descriptions and provides detailed, generalized experimental protocols for researchers to determine these properties empirically.

Physicochemical Properties

5-Bromo-2-ethynylpyridine is a yellow to brown solid at room temperature.^[1] Its core physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ BrN	[1][2][3]
Molecular Weight	182.02 g/mol	[2][3][4][5]
Appearance	Yellow to brown solid	[1]
Melting Point	62 - 86 °C	[1][2][4]
Boiling Point	227.3 °C at 760 mmHg	[1]
Density	1.592 g/cm ³	[1]
pKa	~3.4 (Estimated for pyridine ring)	[1]
XLogP3	1.8	[4][5]
CAS Number	111770-86-6	[2][3][4]

Solubility Profile

Precise quantitative solubility data (e.g., in mg/mL) for **5-Bromo-2-ethynylpyridine** is not widely published. However, qualitative assessments and the principle of "like dissolves like" can guide solvent selection. The molecule's aromatic pyridine ring and nonpolar bromo- and ethynyl- groups suggest good solubility in many organic solvents, while the polar nitrogen atom may impart slight solubility in polar protic solvents.

Solvent	Predicted/Reported Qualitative Solubility	Polarity Index
Dichloromethane	Soluble[1]	0.309
Chloroform	Soluble	0.259
Tetrahydrofuran (THF)	Soluble	0.207
Ethyl Acetate	Soluble	0.228
Acetone	Soluble	0.355
Acetonitrile	Soluble	0.460
Methanol	Slightly Soluble	0.762
Ethanol	Slightly Soluble	0.654
Hexane	Sparingly Soluble	0.009
Water	Insoluble	1.000

Note: Polarity Index values are relative and sourced from standard chemical literature.

Experimental Protocol: Quantitative Solubility Determination (Equilibrium Gravimetric Method)

This protocol outlines a standard procedure to quantitatively determine the solubility of **5-Bromo-2-ethynylpyridine** in a specific solvent at a controlled temperature.

2.1.1. Materials and Equipment

- **5-Bromo-2-ethynylpyridine** ($\geq 98\%$ purity)
- Solvent of interest (analytical grade)
- Analytical balance (± 0.1 mg accuracy)
- Thermostatic shaker or water bath

- Calibrated thermometer
- Glass vials with screw caps (e.g., 10 mL)
- Syringe filters (0.22 μ m, solvent-compatible)
- Volumetric flasks and pipettes
- Evaporating dish or pre-weighed vial
- Vacuum oven

2.1.2. Procedure

- Sample Preparation: Add an excess amount of **5-Bromo-2-ethynylpyridine** to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.
- Solvent Addition: Accurately add a known volume or mass of the desired solvent (e.g., 5.00 mL) to each vial.
- Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Equilibrate for 24-72 hours with constant agitation to ensure the solution is saturated.
- Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant (e.g., 1.00 mL) using a pipette, avoiding any solid particles. Immediately filter the solution through a 0.22 μ m syringe filter into a pre-weighed, dry evaporating dish or vial.
- Solvent Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight is constant.
- Calculation: Determine the mass of the dissolved solid. Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of filtrate in mL)

Stability Profile

The stability of **5-Bromo-2-ethynylpyridine** is influenced by temperature, light, pH, and exposure to oxidizing agents. Proper storage is essential to prevent degradation.

Condition	Stability Concern	Recommended Storage
Temperature	Susceptible to thermal decomposition at elevated temperatures.	Store in a cool place (e.g., 4°C for long-term storage).[3] Keep away from heat sources and open flames.[1]
Humidity	High humidity may cause deterioration.[1]	Store in a dry, well-ventilated area in a tightly sealed container.[1]
Light	Potential for photodecomposition upon exposure to UV or visible light.	Store in a light-resistant container.
pH / Chemical	Prone to reaction with strong acids, bases, and oxidants.[1]	Store separately from incompatible materials like strong oxidants, acids, and bases.[1]

Experimental Protocol: General Stability and Stress Testing

This protocol describes a general approach for evaluating the stability of **5-Bromo-2-ethynylpyridine** under various stress conditions, as recommended by ICH guidelines.[6][7]

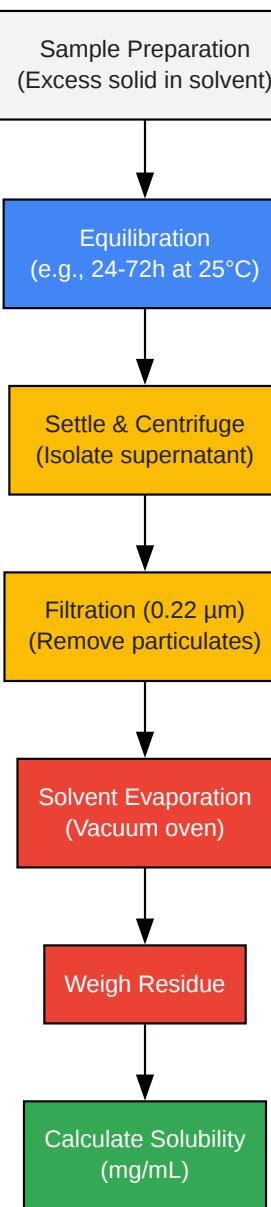
3.1.1. Materials and Equipment

- **5-Bromo-2-ethynylpyridine**
- Stability chambers (temperature and humidity controlled)
- Photostability chamber with UV-A and visible light sources

- pH meter and various buffer solutions (e.g., pH 2, 7, 9)
- HPLC system with a validated stability-indicating method
- Inert, transparent containers (for photostability)
- Light-resistant containers for control samples

3.1.2. Procedure

- Initial Analysis (T=0): Perform a complete analysis of a batch of **5-Bromo-2-ethynylpyridine** using a validated HPLC method to determine its initial purity and impurity profile.
- Thermal Stability (Accelerated):
 - Store samples in a stability chamber at accelerated conditions (e.g., 40 °C / 75% RH) for a defined period (e.g., 3-6 months).[8]
 - Withdraw samples at specified time points (e.g., 1, 3, 6 months) and analyze for degradation products and loss of assay.
- Forced Thermal Degradation:
 - Expose the compound to higher temperatures (e.g., 60-80 °C) for a shorter period to rapidly identify potential degradation products.[6]
- Photostability:
 - Expose the solid compound and a solution of the compound to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV-A light.[9][10]
 - Simultaneously, store a "dark control" sample, wrapped in aluminum foil, under the same temperature conditions.[9]
 - Analyze both the exposed and dark control samples to differentiate between light-induced and thermal degradation.
- Hydrolytic Stability (pH):


- Prepare solutions of the compound in various aqueous buffers (e.g., acidic, neutral, basic).
- Store these solutions at a specified temperature (e.g., 25 °C or 40 °C) and analyze at various time points to determine the rate of hydrolysis and identify degradation products.
[\[11\]](#)
- Oxidative Stability:
 - Prepare a solution of the compound and expose it to a dilute solution of an oxidizing agent (e.g., hydrogen peroxide).
 - Analyze at different time points to assess susceptibility to oxidation.

Visualizations and Workflows

Logical Workflows

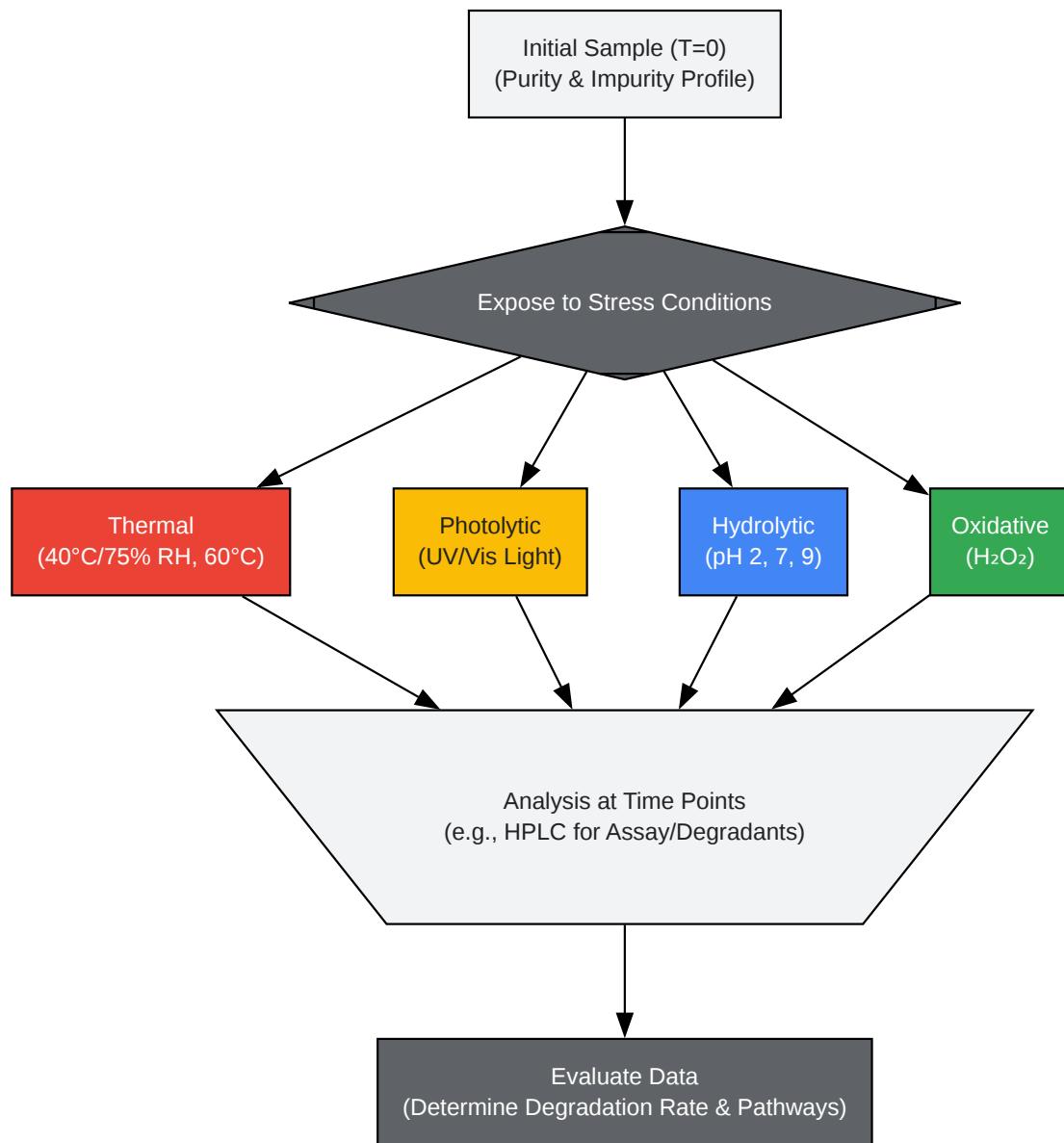
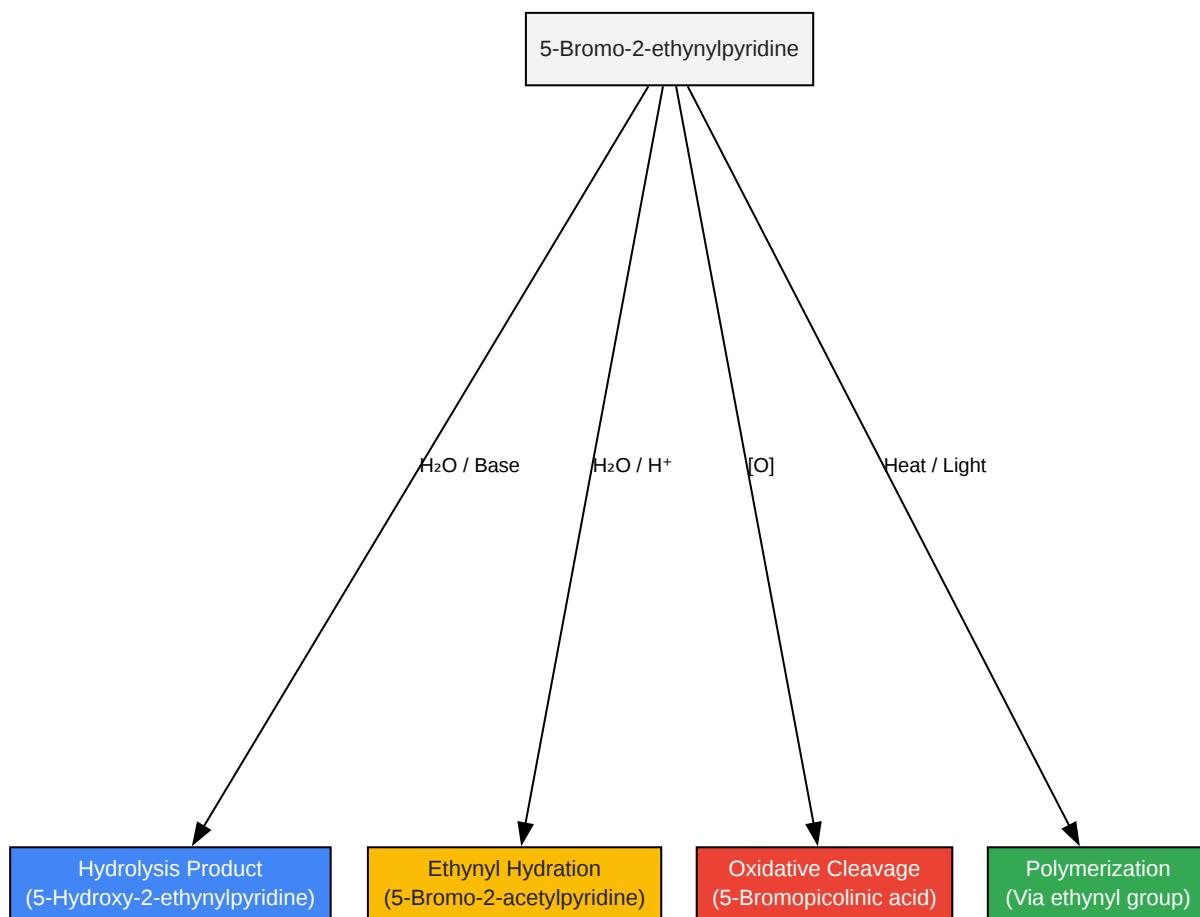

The following diagrams illustrate generalized workflows for testing the solubility and stability of a chemical compound like **5-Bromo-2-ethynylpyridine**.

Diagram 1: General Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Diagram 1: General Workflow for Solubility Determination.

Diagram 2: General Workflow for Stability Stress Testing


[Click to download full resolution via product page](#)

Caption: Diagram 2: General Workflow for Stability Stress Testing.

Potential Degradation Pathways

While specific degradation products for **5-Bromo-2-ethynylpyridine** are not documented, potential pathways can be inferred from the chemistry of related pyridine and halo-aromatic compounds.[12]

Diagram 3: Postulated Degradation Pathways for 5-Bromo-2-ethynylpyridine

[Click to download full resolution via product page](#)

Caption: Diagram 3: Postulated Degradation Pathways.

Conclusion

5-Bromo-2-ethynylpyridine is a valuable research chemical whose utility is dependent on its solubility and stability characteristics. This guide has summarized the available qualitative data and physical properties. However, for applications in regulated environments such as drug development, it is imperative that researchers perform rigorous experimental studies to quantitatively determine the solubility in relevant solvent systems and to fully characterize the stability profile under long-term and accelerated conditions. The generalized protocols and workflows provided herein offer a robust framework for conducting such essential investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-Bromo-2-ethynylpyridine Supplier & Manufacturer in China | CAS 880704-06-0 | Properties, Safety, Price & Applications [pipzine-chem.com]
- 2. labproinc.com [labproinc.com]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. 5-Bromo-2-ethynylpyridine | C7H4BrN | CID 13979734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. qlaboratories.com [qlaboratories.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. scribd.com [scribd.com]
- 9. q1scientific.com [q1scientific.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]

- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility and stability of 5-Bromo-2-ethynylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033267#solubility-and-stability-of-5-bromo-2-ethynylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com